molecular formula C11H15NO2 B2859694 Methyl 3-amino-3-(2-methylphenyl)propanoate CAS No. 1009692-04-9

Methyl 3-amino-3-(2-methylphenyl)propanoate

Cat. No. B2859694
CAS RN: 1009692-04-9
M. Wt: 193.246
InChI Key: OIKMAUPHKQQGOX-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-methylphenyl)propanoate, also known as MMAP, is a chemical compound that belongs to the class of amino acids. It is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of amino acids on the human body. MMAP is a white crystalline powder that is soluble in water and has a molecular weight of 211.28 g/mol.

Mechanism of Action

Methyl 3-amino-3-(2-methylphenyl)propanoate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to the NMDA receptor, Methyl 3-amino-3-(2-methylphenyl)propanoate enhances the activity of glutamate, which is an excitatory neurotransmitter that is involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects
Methyl 3-amino-3-(2-methylphenyl)propanoate has been shown to have various biochemical and physiological effects on the human body. It has been found to enhance long-term potentiation (LTP), which is a process that is involved in memory formation and synaptic plasticity. Methyl 3-amino-3-(2-methylphenyl)propanoate has also been shown to increase the release of dopamine, which is a neurotransmitter that is involved in reward-motivated behavior and addiction. Additionally, Methyl 3-amino-3-(2-methylphenyl)propanoate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-3-(2-methylphenyl)propanoate has several advantages for lab experiments, including its high purity and solubility in water. It is also relatively easy to synthesize and can be obtained in large quantities. However, Methyl 3-amino-3-(2-methylphenyl)propanoate has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other amino acids and may not be suitable for all types of experiments.

Future Directions

There are several future directions for research on Methyl 3-amino-3-(2-methylphenyl)propanoate, including the development of new drugs and therapies that target the NMDA receptor. Additionally, further studies are needed to investigate the potential neuroprotective effects of Methyl 3-amino-3-(2-methylphenyl)propanoate and its role in the treatment of neurodegenerative diseases. Other areas of research include the study of the effects of Methyl 3-amino-3-(2-methylphenyl)propanoate on other neurotransmitters and their role in various physiological processes. Finally, the development of new synthesis methods for Methyl 3-amino-3-(2-methylphenyl)propanoate may lead to more efficient and cost-effective production of this important amino acid.

Synthesis Methods

Methyl 3-amino-3-(2-methylphenyl)propanoate can be synthesized using various methods, including the reaction of 2-methylphenylacetic acid with methylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure Methyl 3-amino-3-(2-methylphenyl)propanoate. Other synthesis methods include the reaction of 2-methylphenylacetic acid with methyl isocyanate or the reaction of 2-methylphenylacetic acid with ammonia in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

Methyl 3-amino-3-(2-methylphenyl)propanoate has various applications in scientific research, including the study of the biochemical and physiological effects of amino acids on the human body. It is also used in the synthesis of peptides and proteins, as well as in the development of new drugs and therapies. Methyl 3-amino-3-(2-methylphenyl)propanoate is particularly useful in the study of neurotransmitters and their role in various physiological processes such as memory, learning, and mood regulation.

properties

IUPAC Name

methyl 3-amino-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKMAUPHKQQGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(2-methylphenyl)propanoate

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